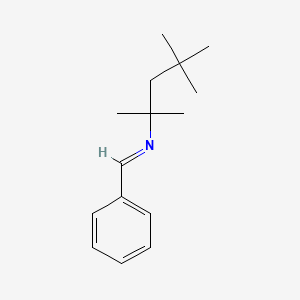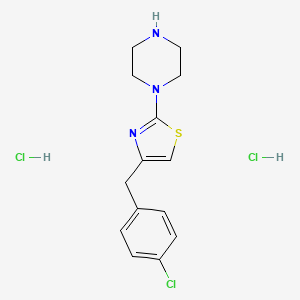
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a thiazole ring and a chlorophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
科学研究应用
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a non-selective serotonin receptor agonist or releasing agent, influencing serotonin levels in the brain . This interaction can lead to various physiological effects, including modulation of mood and behavior.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)piperazine: A psychoactive drug with serotonergic effects.
1-(4-Chlorobenzyl)piperazine: Known for its use in the synthesis of other piperazine derivatives.
(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Used as an antihistamine.
Uniqueness
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is unique due to its combination of a thiazole ring and a chlorophenyl group, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
73553-65-8 |
|---|---|
分子式 |
C14H18Cl3N3S |
分子量 |
366.7 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C14H16ClN3S.2ClH/c15-12-3-1-11(2-4-12)9-13-10-19-14(17-13)18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H |
InChI 键 |
CKFKYZITEWWBDH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


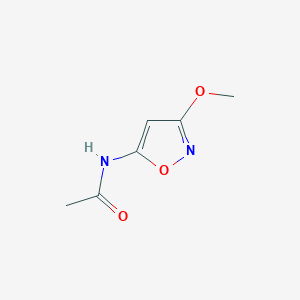
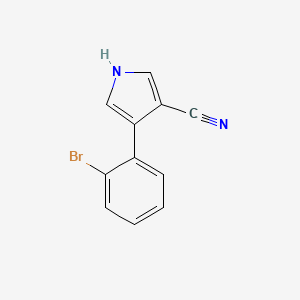
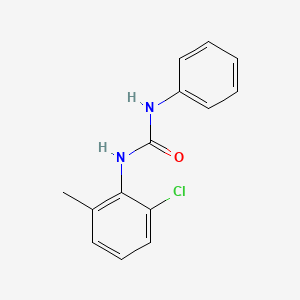
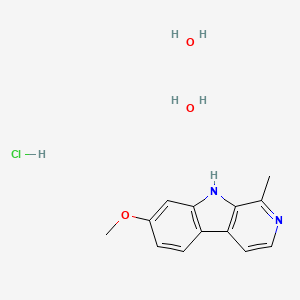
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
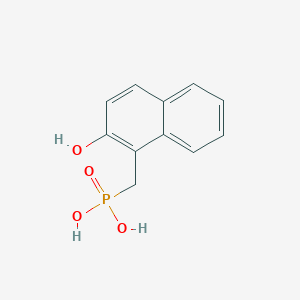
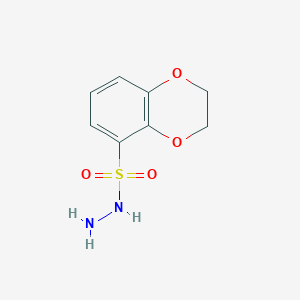
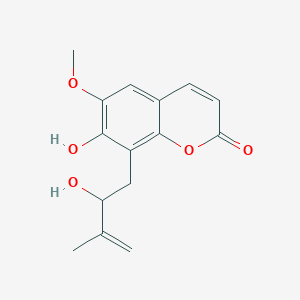
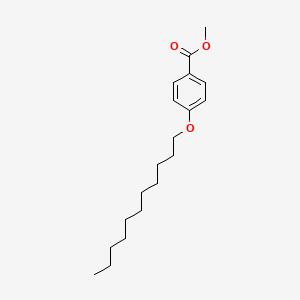
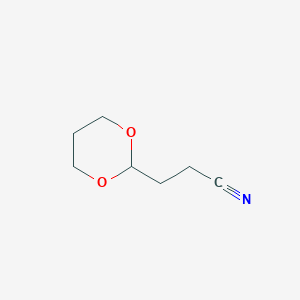
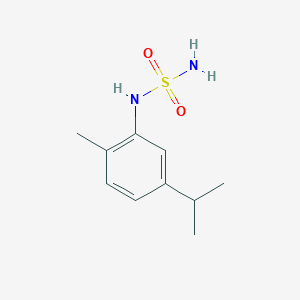
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)

